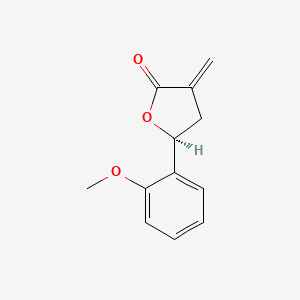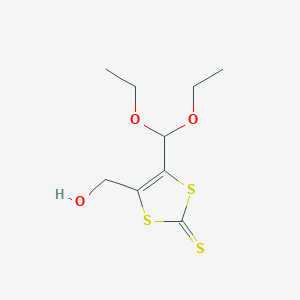
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolethione precursor with diethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dithiole ring can be reduced to form a dithiol derivative.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted dithiolethione derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but lacks the diethoxymethyl group.
5-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but with different positioning of the hydroxymethyl group.
Uniqueness
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is unique due to the presence of both diethoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
188780-49-6 |
|---|---|
Molekularformel |
C9H14O3S3 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-(diethoxymethyl)-5-(hydroxymethyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H14O3S3/c1-3-11-8(12-4-2)7-6(5-10)14-9(13)15-7/h8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
NMRFGRKBBGRGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=C(SC(=S)S1)CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


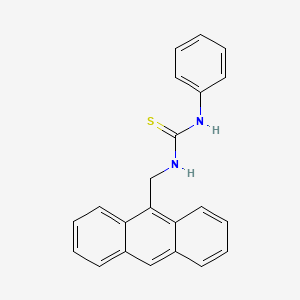
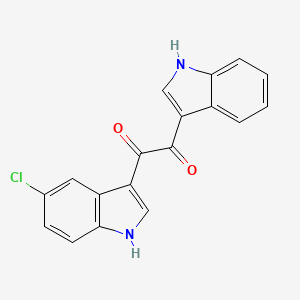
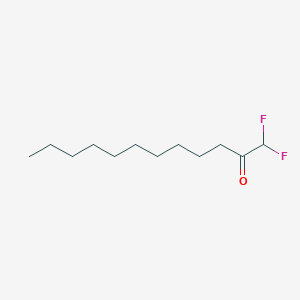
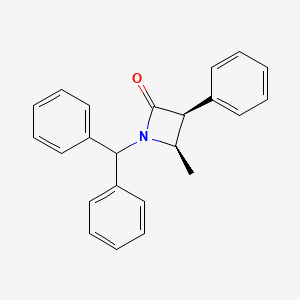
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
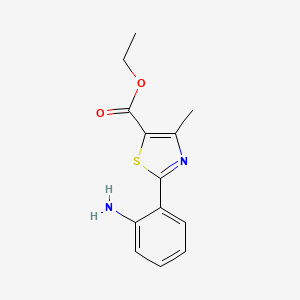
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
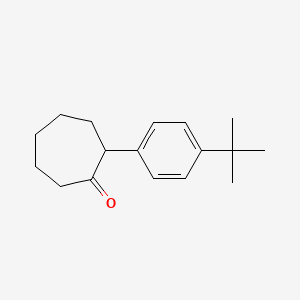
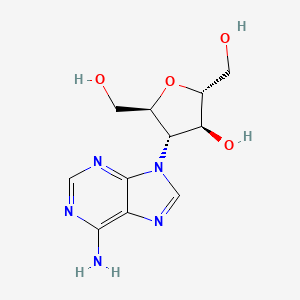

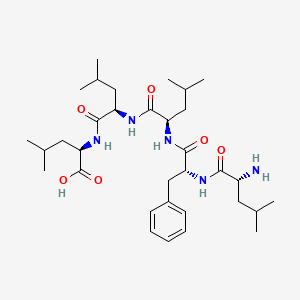
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
